molecular formula C13H12FNO2 B11788451 Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate CAS No. 1706446-53-8

Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11788451
CAS No.: 1706446-53-8
M. Wt: 233.24 g/mol
InChI Key: PLGBYNRUSDQDHN-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorobenzyl group attached to the pyrrole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-fluorobenzyl bromide with a pyrrole derivative under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as column chromatography and recrystallization can further improve the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(2-chlorobenzyl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(2-bromobenzyl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(2-iodobenzyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 5-(2-fluorobenzyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom in the benzyl group. Fluorine is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. This makes the compound distinct from its chlorinated, brominated, and iodinated analogs .

Properties

CAS No.

1706446-53-8

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

methyl 5-[(2-fluorophenyl)methyl]-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H12FNO2/c1-17-13(16)12-7-6-10(15-12)8-9-4-2-3-5-11(9)14/h2-7,15H,8H2,1H3

InChI Key

PLGBYNRUSDQDHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N1)CC2=CC=CC=C2F

Origin of Product

United States

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